

The Pharmacokinetics and Metabolism of (RS)-Carbocisteine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (RS)-Carbocisteine

Cat. No.: B549337

[Get Quote](#)

(RS)-Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus, undergoes complex pharmacokinetic and metabolic processes following oral administration. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of **(RS)-Carbocisteine**, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

(RS)-Carbocisteine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations generally observed between 1 and 2 hours post-administration^{[1][2]}. However, its oral bioavailability is low, estimated to be less than 10% of the administered dose, which is attributed to significant first-pass metabolism in the liver^[3]. The plasma half-life of carbocisteine is relatively short, typically ranging from 1.33 to 2 hours^{[1][2]}.

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **(RS)-Carbocisteine** reported in various studies involving healthy human volunteers.

Dose	Formulation	No. of Subjects	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	t½ (h)	Reference
750 mg	Capsules	18	8.2 ± 2.1	3.0 ± 0.8	35.1 ± 7.4 (AUC ₀₋₁₂)	1.33	[2]
750 mg	Capsules	10	7.9 ± 1.8	2.0 ± 0.5	33.4 ± 8.1 (AUC _{0-∞})	-	[4]
750 mg	Granulate	10	8.5 ± 2.0	1.8 ± 0.4	34.2 ± 7.9 (AUC _{0-∞})	-	[4]
1000 mg	Tablets	20	5.6 ± 1.4	2.2 ± 0.8	20.1 ± 4.3 (AUC _{0-t})	1.5 ± 0.1	[5]
1500 mg	Not Specified	-	10.8 - 13.9	1.0 - 2.0	-	-	[1]
2250 mg/day (multiple doses)	Capsules	-	1.29 - 5.22	-	-	-	[6]

Note: Values are presented as mean ± standard deviation where available. AUC values are specified as AUC from time zero to the last measurable concentration (AUC_{0-t}), to 12 hours (AUC₀₋₁₂), or to infinity (AUC_{0-∞}).

Distribution

Carbocisteine penetrates effectively into lung tissue and bronchial secretions, which is crucial for its mucolytic activity at the site of action[1][7]. The apparent volume of distribution has been estimated to be approximately 60 to 105 liters, suggesting distribution into tissues beyond the plasma volume[8][9].

Excretion

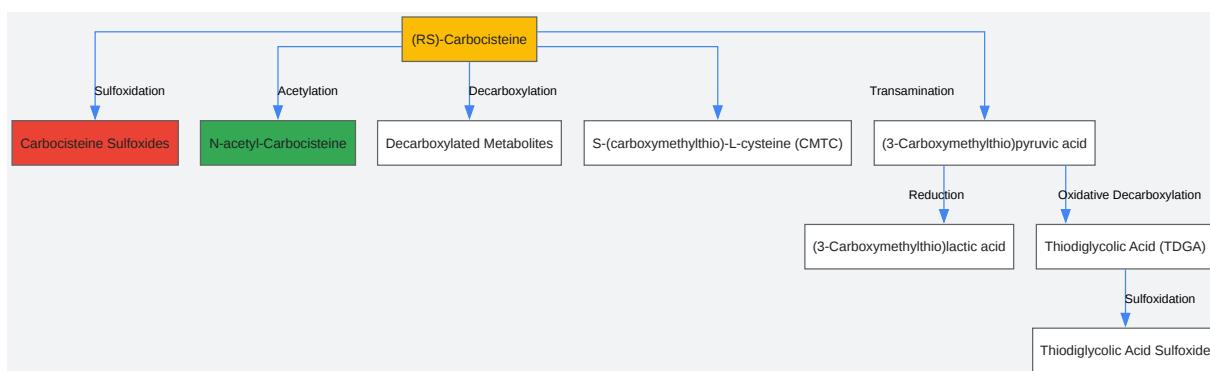
The primary route of elimination for carbocisteine and its metabolites is via the kidneys. A significant portion of the administered dose, ranging from 30% to 60%, is excreted unchanged in the urine[1][7]. The remainder is eliminated as various metabolites.

The table below details the urinary excretion of **(RS)-Carbocisteine** and its major metabolites as a percentage of the administered dose over 24 hours.

Compound	Mean % of Dose Excreted in Urine (24h)	Reference
(RS)-Carbocisteine	19.8	[10]
Thiodiglycolic acid (TDGA)	19.8	[10]
Thiodiglycolic acid sulfoxide (TDGA-SO)	13.3	[10]
(3-Carboxymethylthio)lactic acid	2.1 (over 8h)	[10]

Metabolism of **(RS)-Carbocisteine**

The metabolism of **(RS)-Carbocisteine** is extensive and exhibits significant inter-individual variability, which may be attributed to genetic polymorphisms in metabolic enzymes[1][7]. The primary metabolic pathways include sulfoxidation, decarboxylation, and acetylation[1][7].


Key Metabolic Pathways and Metabolites

- Sulfoxidation: This was once considered the main metabolic route, but recent studies suggest its role may be less significant than previously thought. The sulfoxide metabolites are pharmacologically inactive[1].
- Decarboxylation: This pathway leads to the formation of various metabolites.
- Acetylation: N-acetylation of the primary amino group is another metabolic route.

- Formation of Thiodiglycolic Acid: A major metabolic pathway involves the conversion of carbocisteine to thiodiglycolic acid (TDGA) and its subsequent sulfoxide (TDGA-SO)[10].
- Novel Metabolite: A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified[7].

The enzymes implicated in carbocisteine metabolism include cysteine dioxygenase and phenylalanine 4-hydroxylase[4][7].

The following diagram illustrates the proposed metabolic pathways of **(RS)-Carbocisteine**.

[Click to download full resolution via product page](#)

Proposed metabolic pathways of **(RS)-Carbocisteine**.

Experimental Protocols

Quantification of Carbocisteine in Human Plasma by LC-MS/MS

A common and sensitive method for the quantification of carbocisteine in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

- To 200 μ L of human plasma, add an internal standard (e.g., a stable isotope-labeled carbocisteine or a structurally similar compound)[[1](#)][[11](#)].
- Precipitate proteins by adding a solvent such as methanol or perchloric acid[[12](#)].
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis[[12](#)].

Chromatographic Conditions:

- HPLC System: A standard HPLC system with a binary pump and autosampler.
- Column: A reverse-phase C18 column is commonly used (e.g., Hypurity C18, 50 mm x 2.1 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[[11](#)].
- Flow Rate: Typically in the range of 0.2-0.5 mL/min[[11](#)].
- Injection Volume: 5-20 μ L.

Mass Spectrometric Conditions:

- Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for carbocisteine and the internal standard. For example, a transition of m/z 180 \rightarrow 88 for carbocisteine has been reported[[12](#)].

The following diagram outlines the typical workflow for a bioanalytical method using HPLC-MS/MS.

[Click to download full resolution via product page](#)

Workflow for LC-MS/MS analysis of carbocisteine.

Bioequivalence Study Protocol Example

The following provides a general protocol for a bioequivalence study of two **(RS)-Carbocisteine** formulations, based on common study designs found in the literature[4][7].

Study Design:

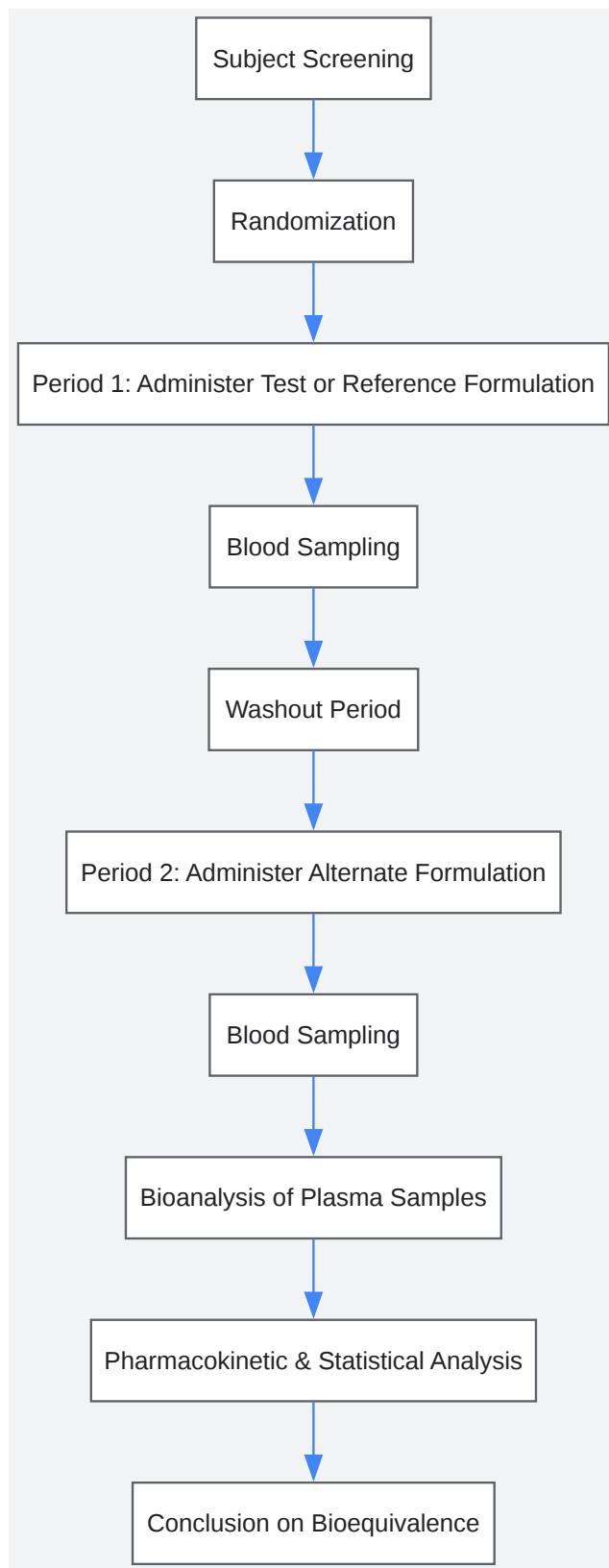
- A randomized, two-period, two-sequence, crossover design is typically employed[4][7].
- A washout period of at least one week is maintained between the two periods to ensure complete elimination of the drug from the previous phase[7].

Study Population:

- Healthy adult male and/or female volunteers are recruited. Demographics such as age, weight, and height are recorded[7]. For example, a study might include subjects with a mean age of 25 years (range 20-35), mean weight of 65 kg (range 55-75), and mean height of 175 cm (range 165-185)[7].
- Subjects undergo a medical screening to ensure they are in good health.

Drug Administration:

- A single oral dose of the test and reference formulations of **(RS)-Carbocisteine** is administered to fasting subjects with a standardized volume of water[7].


Sample Collection:

- Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) [7].
- Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Pharmacokinetic Analysis:

- Plasma concentrations of carbocisteine are determined using a validated bioanalytical method (e.g., HPLC-MS/MS).
- Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each subject for both formulations.
- Statistical analysis (e.g., analysis of variance - ANOVA) is performed on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the regulatory acceptance range (typically 80-125%).

The logical flow of a typical bioequivalence study is depicted in the diagram below.

[Click to download full resolution via product page](#)

Logical workflow of a crossover bioequivalence study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 8. Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jarcet.com [jarcet.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of (RS)-Carbocisteine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b549337#pharmacokinetics-and-metabolism-of-rs-carbocisteine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com